

Application Notes and Protocols: Synthesis of 4-Bromothiazole Derivatives for Drug Discovery

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Compound of Interest

Compound Name: 4-Bromothiazole

Cat. No.: B1332970

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of **4-bromothiazole** derivatives, a promising scaffold in medicinal chemistry. The unique chemical properties of the **4-bromothiazole** moiety make it a valuable building block for the development of novel therapeutic agents across various disease areas, including oncology and infectious diseases.

Introduction

The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding, and hydrophobic and aromatic interactions allows for effective binding to a wide range of biological targets. The introduction of a bromine atom at the 4-position of the thiazole ring offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[3] This document outlines the synthesis of **4-bromothiazole** derivatives and their application in the discovery of novel drug candidates, with a focus on their potential as anticancer and antimicrobial agents.

Data Presentation

Anticancer Activity of 4-Bromothiazole Derivatives

The following table summarizes the in vitro anticancer activity of representative **4-bromothiazole** derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID	Structure	Cancer Cell Line	IC ₅₀ (μM)	Reference
p2	N-(4-Hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine	MCF-7 (Breast)	10.5	[4]
4b	2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one	MCF-7 (Breast)	31.5 ± 1.91	[4]
4b	2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one	HepG2 (Liver)	51.7 ± 3.13	[4]
5b	(E)-N'-(4-bromobenzylidene)-4-(4-bromophenyl)thiazole-2-carbohydrazide	MCF-7 (Breast)	0.48 ± 0.03	[5]
5b	(E)-N'-(4-bromobenzylidene)-4-(4-bromophenyl)thiazole-2-carbohydrazide	A549 (Lung)	0.97 ± 0.13	[5]

Antimicrobial Activity of 4-Bromothiazole Derivatives

The following table presents the in vitro antimicrobial activity of selected **4-bromothiazole** derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ID	Structure	Microorganism	MIC (μM)	Reference
p2	N-(4-Hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine	S. aureus	16.1	[4]
p2	N-(4-Hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine	E. coli	16.1	[4]
p3	N-(4-(Dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine	A. niger	16.2	[4]
p6	1-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-2-ol	C. albicans	15.3	[4]
23p	5-(4-Methoxyphenyl)-N'-(4-bromobenzylidene)-1,3,4-thiadiazole-2-carbohydrazide	S. epidermidis	31.25 μg/mL	[2]
23p	5-(4-Methoxyphenyl)-N'-(4-bromobenzylidene)-1,3,4-	M. luteus	15.63 μg/mL	[2]

thiadiazole-2-
carbohydrazide

Experimental Protocols

Synthesis of 4-(4-Bromophenyl)thiazol-2-amine (Intermediate)

This protocol describes the Hantzsch thiazole synthesis for the preparation of the key intermediate, 4-(4-bromophenyl)thiazol-2-amine.^{[1][4]}

Materials:

- p-Bromoacetophenone
- Thiourea
- Iodine
- Ethanol
- Diethyl ether

Procedure:

- In a round-bottom flask, combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in ethanol.
- Reflux the reaction mixture for 11-12 hours.^[1]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Wash the mixture with diethyl ether to remove any unreacted p-bromoacetophenone and iodine.^[1]

- The resulting solid is collected by filtration, washed with cold ethanol, and dried to yield 4-(4-bromophenyl)thiazol-2-amine.

Synthesis of N-(Substituted-benzylidene)-4-(4-bromophenyl)thiazol-2-amine Derivatives (e.g., p2)

This protocol outlines the synthesis of Schiff base derivatives from the 4-(4-bromophenyl)thiazol-2-amine intermediate.^[4]

Materials:

- 4-(4-Bromophenyl)thiazol-2-amine
- Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde for p2)
- Ethanol
- Glacial acetic acid

Procedure:

- Dissolve 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) in ethanol in a round-bottom flask.
- Add the substituted aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid to the solution.
- Reflux the mixture for 4-6 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
- Collect the precipitate by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

In Vitro Anticancer Activity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.^[4]

Materials:

- Cancer cell line (e.g., MCF-7)
- Complete cell culture medium
- Synthesized **4-bromothiazole** derivatives
- 5-Fluorouracil (positive control)
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution
- Tris base solution
- 96-well microtiter plates

Procedure:

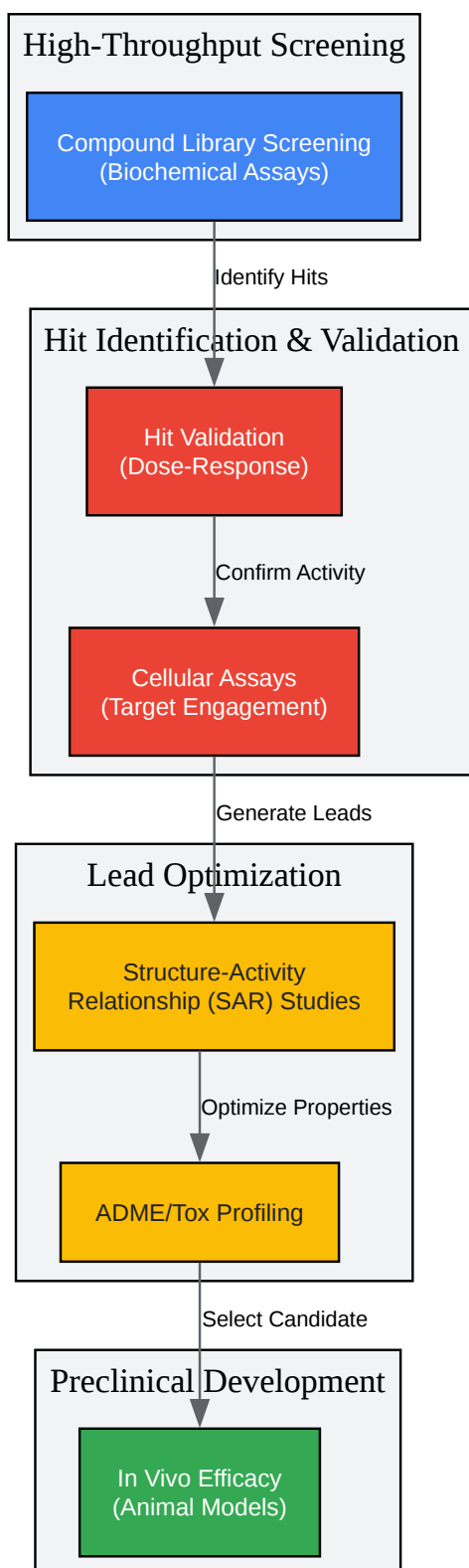
- Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
- Treat the cells with various concentrations of the synthesized compounds and the positive control. Include a vehicle control (DMSO).
- Incubate the plates for 48 hours.
- Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
- Wash the plates with water and air dry.
- Stain the cells with SRB solution for 30 minutes.
- Wash the plates with 1% acetic acid to remove unbound dye and air dry.
- Solubilize the bound dye with Tris base solution.

- Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
- Calculate the IC50 values from the dose-response curves.

Visualizations

Drug Discovery Workflow for Kinase Inhibitors

The following diagram illustrates a typical workflow for the discovery and development of kinase inhibitors, starting from initial screening to lead optimization.

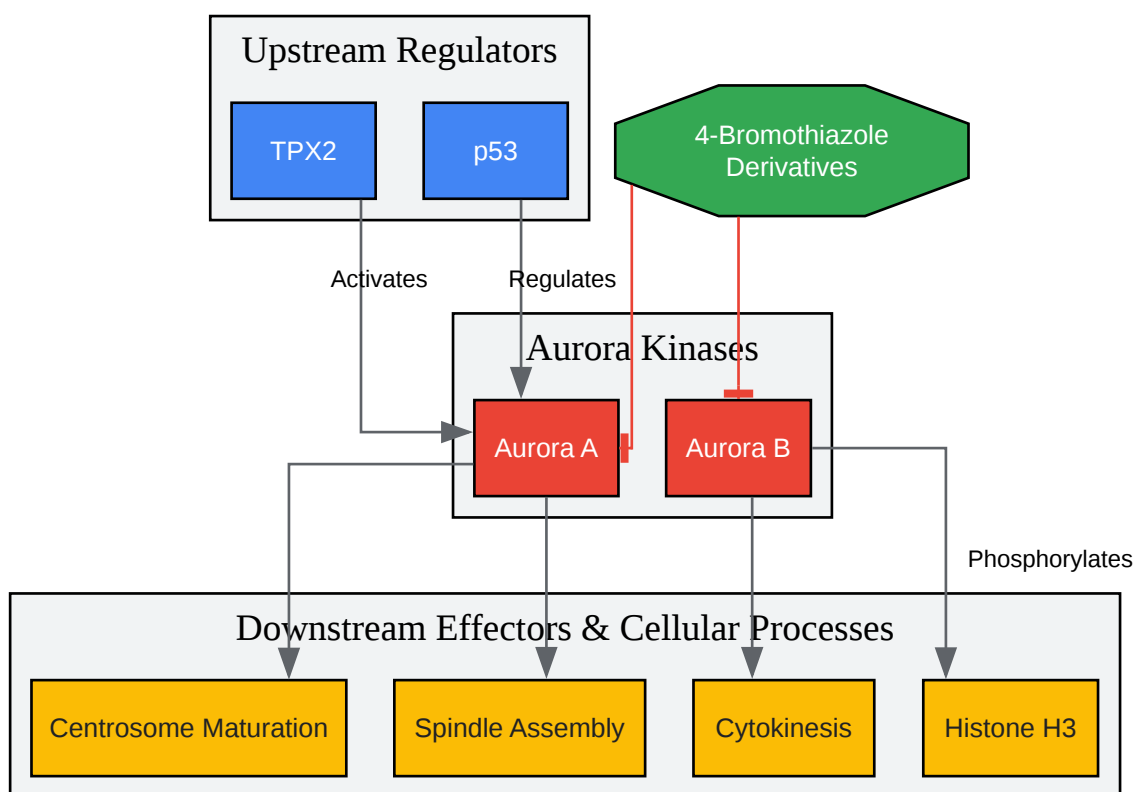


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Caption: A generalized workflow for kinase inhibitor drug discovery.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers. **4-Bromothiazole** derivatives have been identified as potential inhibitors of this pathway.[3]



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Caption: Simplified Aurora kinase signaling pathway and the inhibitory action of **4-bromothiazole** derivatives.

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